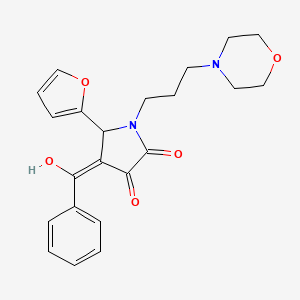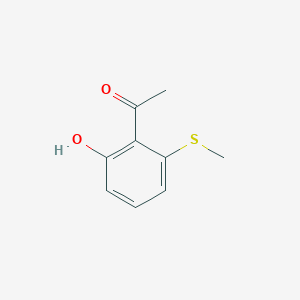
1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone is an organic compound characterized by the presence of a hydroxy group, a methylsulfanyl group, and an ethanone moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of a phenylacetic acid ester with a phenyl 6-methylnicotinate in the presence of a base. The resultant product undergoes hydrolysis and decarboxylation to yield the desired compound . Another method involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with a Vinamidinium salt, introducing a key methyl tetrazole group into the structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-Hydroxy-6-methylsulfonylphenyl)ethanone.
Reduction: Formation of 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects through modulation of enzyme activity, disruption of microbial cell walls, or scavenging of free radicals .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-6-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methylsulfanyl group.
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone: Contains two methoxy groups, leading to different chemical properties.
1-(2-Hydroxy-6-methylphenyl)ethanone: Lacks the sulfanyl group, affecting its reactivity and applications.
Uniqueness: 1-(2-Hydroxy-6-methylsulfanylphenyl)ethanone is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propriétés
IUPAC Name |
1-(2-hydroxy-6-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6(10)9-7(11)4-3-5-8(9)12-2/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOOPWRKHOOKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
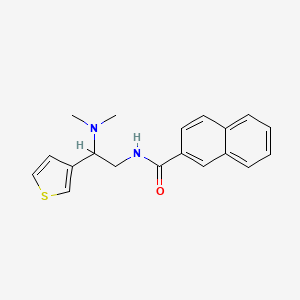
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2988334.png)
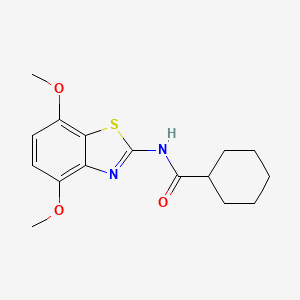
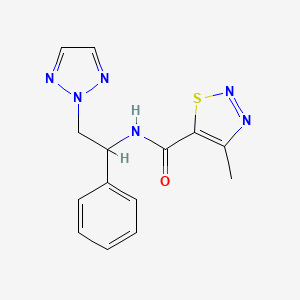
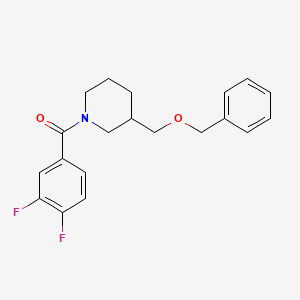
![tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate](/img/structure/B2988339.png)
![1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide](/img/structure/B2988342.png)
![3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2988343.png)
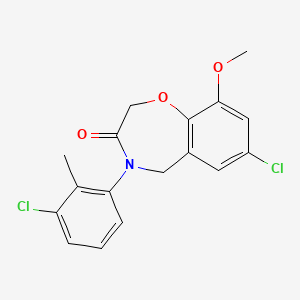
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2988348.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2988350.png)
![4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988352.png)
![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2988353.png)
